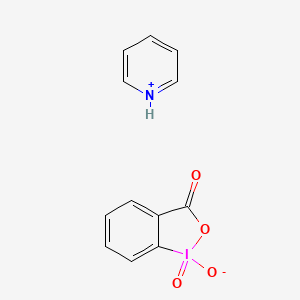

Pyridinium o-iodoxybenzoate

Description

Properties

IUPAC Name |

1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZNBOGIALICGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380548-11-7 | |

| Record name | 1380548-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Pyridinium O Iodoxybenzoate and Analogues

Methodological Development for the Preparation of Pyridinium (B92312) o-Iodoxybenzoate

The primary and most straightforward synthesis of Pyridinium o-iodoxybenzoate involves the direct reaction of 2-iodoxybenzoic acid (IBX) with pyridine (B92270). sci-hub.st This method leverages the acidic nature of IBX and the basicity of pyridine to form the corresponding pyridinium salt.

A key advantage of this preparative synthesis is the significant difference in solubility between the reactants and the product. IBX exhibits a notable solubility in pyridine, while the resulting PIBX is only sparingly soluble. sci-hub.st This facilitates a simple and efficient isolation process. The reaction proceeds by suspending IBX in dry pyridine at ambient temperature. Over a period of 12-24 hours, the IBX dissolves and the PIBX precipitates as colorless crystals. sci-hub.st The product can then be isolated in high yield (typically around 99%) by filtration, followed by washing with pyridine and drying under vacuum. sci-hub.st

This method stands out for its simplicity and high efficiency, making PIBX readily accessible. The resulting salt is significantly more stable than IBX, which is known for its explosive nature upon impact or heating. sci-hub.st PIBX, in contrast, decomposes more gradually upon slow heating and does not explode upon impact, rendering it a much safer reagent to handle and store. sci-hub.st

Approaches to the Synthesis of Related Pyridinium Hypervalent Iodine Salts

The synthesis of hypervalent iodine reagents extends beyond PIBX to a variety of related pyridinium and other nitrogen-containing salts. These compounds are valuable in a range of organic transformations. General methods for synthesizing hypervalent iodine(III) reagents often involve the oxidation of the corresponding iodoarene precursor. rsc.org

One common strategy involves the direct chlorination of iodopyridines. For instance, new pyridine-based hypervalent iodine reagents, (dichloroiodo)pyridines, have been prepared by the chlorination of 2-, 3-, or 4-iodopyridines using sodium hypochlorite-hydrochloric acid at room temperature. researchgate.net

Another approach involves the in-situ generation of hypervalent iodine species. For example, the addition of pyridine to (dichloroiodo)benzene can yield a tetracoordinated hypervalent iodine compound. acs.org The formation of such species can be crucial in facilitating specific reactions, such as aromatic chlorination. acs.org

Furthermore, the synthesis of N-aryl pyridinium salts can be achieved through hypervalent iodine chemistry by generating electrophilic arene radical cations that are subsequently trapped by pyridine. temple.edu This method offers a mild and environmentally friendly alternative to traditional methods that often require harsh conditions and toxic reagents. temple.edu

The versatility of hypervalent iodine chemistry allows for the synthesis of a wide array of pyridinium salts with tailored properties and reactivities, expanding their applications in organic synthesis.

Optimization of Synthetic Pathways for Enhanced Efficiency and Yield

The optimization of synthetic pathways for pyridinium salts, including PIBX and its analogues, is a continuous area of research aimed at improving efficiency, reducing reaction times, and increasing yields. While the direct precipitation method for PIBX is highly efficient, other syntheses of related compounds benefit from modern optimization techniques.

Continuous flow synthesis has emerged as a powerful tool for optimizing the synthesis of pyridinium salts. ucla.edu This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and production rates compared to traditional batch processes. ucla.edu For example, the synthesis of butylpyridinium bromide under continuous flow conditions has been optimized using a multi-objective Bayesian optimization platform, which simultaneously maximized reaction yield and production rate. ucla.edu

Microwave-assisted synthesis has also been shown to accelerate the formation of pyridinium salts. ucla.edu This method can significantly reduce reaction times, often to a matter of minutes, while achieving high yields. ucla.edu

These optimization strategies are crucial for making the synthesis of pyridinium hypervalent iodine salts more practical and scalable for both laboratory and industrial applications.

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues aligns well with several principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduresearchgate.net

The preparation of PIBX from IBX and pyridine is a prime example of atom economy , one of the core principles of green chemistry. acs.org In this reaction, all the atoms of the reactants are incorporated into the final product, leading to minimal waste.

The synthesis also adheres to the principle of using safer chemicals . PIBX is a demonstrably safer alternative to IBX, which is notoriously explosive. sci-hub.st By creating a more stable and less hazardous reagent, the risk associated with its use in the laboratory is significantly reduced.

Furthermore, the synthesis of N-aryl pyridinium salts using hypervalent iodine chemistry represents a move towards less hazardous chemical syntheses . This method provides a milder and more environmentally friendly alternative to traditional approaches that often employ expensive and toxic reagents. temple.edu

The development of continuous flow and microwave-assisted syntheses contributes to designing for energy efficiency , another key principle of green chemistry. ucla.edunih.gov These methods can reduce energy consumption by shortening reaction times and allowing for more precise temperature control.

Finally, the broader field of hypervalent iodine chemistry is increasingly focused on using more sustainable methods , such as employing greener oxidants to reduce the environmental impact of these important reagents. nsf.gov The ongoing efforts to incorporate these principles are making the synthesis and application of pyridinium hypervalent iodine salts more sustainable.

Elucidation of Reaction Mechanisms and Kinetic Profiles Mediated by Pyridinium O Iodoxybenzoate

Mechanistic Pathways of Substrate Oxidation (e.g., Alcohol to Carbonyl Transformations)

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry, and Pyridinium (B92312) o-iodoxybenzoate (PIBX) serves as an effective reagent for this purpose, behaving as an equivalent to o-Iodoxybenzoic acid (IBX). researchgate.netresearchgate.net PIBX, a stable salt of o-iodoxybenzoic acid, is recognized for its safer nature and neutral properties while demonstrating comparable reactivity to IBX in converting alcohols to carbonyl compounds, particularly in polar solvents like DMF and DMSO. researchgate.netresearchgate.net The reaction rate can even be enhanced in solvents like THF due to the better solubility of PIBX. researchgate.net

The general mechanism for the oxidation of alcohols by hypervalent iodine(V) reagents like PIBX is believed to proceed through a series of steps. While the detailed mechanism is for IBX, the active oxidant in PIBX is the o-iodoxybenzoate anion, which mirrors the reactivity of IBX. vulcanchem.com The process is initiated by a ligand exchange reaction where the alcohol substrate coordinates to the iodine(V) center. This is followed by the crucial step of proton abstraction from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and the reduction of the iodine(V) species to iodine(III).

The oxidation of primary alcohols to aldehydes can be achieved with high selectivity, avoiding over-oxidation to carboxylic acids. researchgate.netlibretexts.org This selectivity is a key advantage of using PIBX and related reagents. Similarly, secondary alcohols are efficiently oxidized to ketones. researchgate.netlibretexts.org The reaction conditions are typically mild, often conducted at room temperature, and afford high yields of the desired carbonyl products. researchgate.net

Detailed Investigation of Oxidative Cleavage Reaction Mechanisms

While o-iodoxybenzoic acid (IBX) is known for its ability to oxidize 1,2-diols to α-ketols or α-diketones without cleavage of the carbon-carbon bond, it can facilitate the oxidative cleavage of other substrates. researchgate.net For instance, 1,3-diols undergo smooth oxidative cleavage in the presence of IBX to yield 1,2-diketones. researchgate.net The mechanism of glycol cleavage by iodine-based reagents typically involves the formation of a cyclic periodate (B1199274) ester intermediate. thieme-connect.dewikipedia.org This intermediate then fragments, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. wikipedia.org

The specificity of these reactions is highly dependent on the substrate structure and the reaction conditions. For example, the Malaprade reaction, which uses periodic acid or its salts, is highly specific for 1,2-diols and proceeds through a cyclic intermediate. thieme-connect.dewikipedia.org Reagents that cannot form this cyclic intermediate due to geometric constraints are often inert towards glycol cleavage. thieme-connect.de

Examination of Mechanistic Principles Governing Aromatization Reactions

Aromatization, the formation of an aromatic system from a non-aromatic precursor, is a significant transformation in organic synthesis. wikipedia.org This process is often achieved through dehydrogenation of cyclic compounds. wikipedia.org Hypervalent iodine reagents, including o-iodoxybenzoic acid (IBX), have been shown to be effective in promoting aromatization reactions. researchgate.netasianpubs.org For instance, Hantzsch 1,4-dihydropyridines can be smoothly aromatized to the corresponding pyridine (B92270) derivatives in high yields using IBX. researchgate.net

The mechanism of IBX-mediated aromatization is believed to involve a single-electron-transfer (SET) process. researchgate.netasianpubs.org The hypervalent iodine compound acts as a powerful single-electron-transfer agent, capable of oxidizing the substrate to generate a radical cation intermediate. asianpubs.orgresearchgate.net This intermediate then undergoes further steps, such as proton loss and subsequent oxidation, to ultimately form the stable aromatic ring. The driving force for the reaction is the formation of the thermodynamically stable aromatic system.

In a related context, palladium-catalyzed aerobic dehydrogenation of cyclic ketones to enones provides an alternative to stoichiometric oxidants like IBX. nih.govorganic-chemistry.orgtcichemicals.com This catalytic approach highlights the general importance of dehydrogenation in forming unsaturated systems. While not a direct PIBX-mediated reaction, it underscores the chemical principles underlying the conversion of saturated or partially saturated rings to more unsaturated, and in some cases, aromatic structures. Given that PIBX functions as a two-electron oxidant similar to IBX, it is expected to facilitate aromatization reactions through analogous mechanistic pathways. vulcanchem.com

The Catalytic and Directing Influence of the Pyridinium Cation on Reactivity and Selectivity

The pyridinium cation in Pyridinium o-iodoxybenzoate (PIBX) is not merely a spectator ion; it plays a crucial role in modulating the reactivity and selectivity of the reagent. The presence of the pyridinium cation imparts several advantageous properties to PIBX compared to its parent acid, IBX.

One of the primary roles of the pyridinium cation is to enhance the solubility of the oxidant in various organic solvents. researchgate.net This improved solubility can lead to higher reaction rates and more efficient transformations, as observed in the oxidation of alcohols in THF. researchgate.net The cation's influence extends beyond solubility. In some reactions, the pyridinium moiety can act as a directing group, influencing the regioselectivity of the oxidation. researchgate.net This directing effect can arise from non-covalent interactions between the pyridinium cation and the substrate, pre-organizing the transition state to favor a specific reaction pathway.

The table below summarizes the influence of the pyridinium cation on the properties and reactivity of PIBX.

| Property | Influence of Pyridinium Cation | Reference |

| Solubility | Enhances solubility in organic solvents like THF. | researchgate.net |

| Reactivity | Can lead to higher reaction rates due to improved solubility. | researchgate.net |

| Selectivity | Can act as a directing group, influencing regioselectivity. | researchgate.net |

| Electronic Effects | Modulates the oxidizing potential of the o-iodoxybenzoate anion. | wikipedia.orgwikipedia.org |

| Mechanistic Role | Can act as a proton shuttle or stabilize intermediates. | libretexts.orgorganicchemistrytutor.com |

| Product Stability | May shield products from over-oxidation. | researchgate.net |

Computational Chemistry Contributions to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, and its application to reactions involving hypervalent iodine compounds like PIBX is no exception. nih.govsmu.edu Density Functional Theory (DFT) calculations are frequently employed to model the potential energy surfaces of these reactions, providing valuable insights into the structures of reactants, transition states, and intermediates. rsc.org

Through computational studies, researchers can investigate various proposed mechanistic pathways and determine the most energetically favorable route. For instance, calculations can help to distinguish between different modes of substrate activation, such as ligand exchange versus single-electron transfer. sci-hub.se The geometries of transition states can be optimized, revealing the key bond-forming and bond-breaking events that occur during the reaction. smu.edu This information is crucial for understanding the factors that control the reactivity and selectivity of the oxidant.

Applications of Pyridinium O Iodoxybenzoate in Advanced Organic Synthesis

Chemoselective Oxidation of Diverse Functional Groups

The selective oxidation of one functional group in the presence of others is a critical challenge in the synthesis of complex organic molecules. PIBX has demonstrated remarkable chemoselectivity in these transformations.

One of the most fundamental applications of PIBX is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. uhamka.ac.idchemistrysteps.com This transformation is crucial in the construction of various organic scaffolds. PIBX offers a mild and efficient alternative to other oxidizing agents, often proceeding at room temperature without over-oxidation of primary alcohols to carboxylic acids. chemistrysteps.comgoogle.com The reactions are typically carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.net

The general transformation can be represented as follows:

Primary Alcohol → Aldehyde

Secondary Alcohol → Ketone

Research has shown that PIBX is effective for a wide array of alcohols, including those with sensitive functional groups. google.comresearchgate.net The stable nature of PIBX makes it a convenient substitute for the less soluble and potentially explosive IBX. researchgate.net

Table 1: Oxidation of Alcohols to Carbonyl Compounds using PIBX

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | PIBX, DMSO, rt | >95 |

| Cyclohexanol | Cyclohexanone | PIBX, DMSO, rt | >95 |

| 1-Octanol | 1-Octanal | PIBX, DMSO, rt | ~90 |

The oxidation of nitrogen-containing compounds, such as anilides, can lead to the formation of valuable heterocyclic structures. While the direct use of PIBX for anilide oxidation is less documented than for IBX, the underlying reactivity of the o-iodoxybenzoate core is key. IBX has been shown to facilitate the transformation of anilides into various heterocyclic systems, and PIBX is expected to exhibit similar reactivity with the advantage of better solubility. researchgate.net These reactions often proceed through complex mechanisms involving the hypervalent iodine center.

The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones is a synthetically important transformation. jchemrev.com Hypervalent iodine reagents, including IBX and its derivatives, are well-suited for this purpose. nih.govresearchgate.net The combination of o-iodoxybenzoic acid with tetraethylammonium (B1195904) bromide has been reported as a mild and selective method for the high-yield oxidation of sulfides to sulfoxides, notably preventing over-oxidation. nih.gov This method is compatible with a wide range of functional groups and boasts short reaction times. jchemrev.comnih.gov Given that PIBX is a salt of o-iodoxybenzoic acid, it is a promising reagent for similar selective oxidations. The reaction generally proceeds cleanly, affording the sulfoxide as the major product. organic-chemistry.orgorganic-chemistry.org

Table 2: Selective Oxidation of Sulfides to Sulfoxides

| Substrate (Sulfide) | Product (Sulfoxide) | Reagent System | Solvent | Yield (%) |

|---|---|---|---|---|

| Thioanisole | Methyl phenyl sulfoxide | IBX/TEAB | CH2Cl2 | 95 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | IBX/TEAB | CH3CN | 92 |

Carbon-Carbon Bond Scission Reactions (e.g., Vicinal Diol Oxidative Cleavage)

The oxidative cleavage of carbon-carbon bonds, particularly in vicinal diols, is a powerful tool in organic synthesis for producing carbonyl compounds. doubtnut.com While o-iodoxybenzoic acid itself surprisingly does not cleave the C-C bond of 1,2-diols, instead oxidizing them to α-ketols and α-diketones, its salts have been shown to induce this cleavage. google.com This suggests that the pyridinium (B92312) counterion in PIBX could influence its reactivity in this context. Research has demonstrated that IBX can promote the oxidative cleavage of strained and sterically hindered syn-1,2-diols. rsc.org The reaction is believed to proceed through a cyclic periodinane intermediate. rsc.org The specific application of PIBX for this transformation requires further investigation, but the precedent set by other o-iodoxybenzoate salts is notable. google.com

Facilitation of Oxidative Cyclization and Heterocycle Formation

Oxidative cyclization reactions are elegant strategies for the construction of heterocyclic rings. Hypervalent iodine reagents have been increasingly utilized in these transformations.

The synthesis of pyrroles, a common motif in pharmaceuticals and natural products, can be achieved through various synthetic routes, some of which involve oxidative cyclization. organic-chemistry.org The DMSO-PIBX system has been noted for its effectiveness in oxidative aromatization steps, as seen in the synthesis of N-aryl-pyrrole-3-carbaldehydes. vulcanchem.com Furthermore, iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines provides a metal-free pathway to a variety of substituted pyrroles under mild conditions. organic-chemistry.org This highlights the potential of PIBX to facilitate similar environmentally friendly and efficient syntheses of pyrrole (B145914) derivatives. organic-chemistry.orgnih.gov

Synthesis of Pyridine (B92270) Derivatives

While Pyridinium o-iodoxybenzoate is not typically incorporated as a building block into the pyridine ring itself, its role as a potent and selective oxidizing agent is crucial for synthesizing pyridine derivatives from various precursors. Its primary function is to facilitate the formation of key carbonyl intermediates or to effect the final aromatization step under mild conditions.

One major strategy for pyridine synthesis involves the cyclocondensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. PIBX is ideally suited for the preparation of these dicarbonyl precursors from corresponding 1,5-diols. The high chemoselectivity of the IBX core ensures that primary alcohols are oxidized to aldehydes and secondary alcohols to ketones without significant over-oxidation to carboxylic acids, a common side reaction with harsher oxidants. researchgate.net

Furthermore, PIBX can be employed in oxidative annulation strategies. For instance, a general and efficient pathway to 3-acylpyridines involves the oxidative dehydrogenation of a saturated ketone, followed by a [3+3] annulation with a β-enaminoester in a cascade process that concludes with oxidative aromatization. organic-chemistry.org PIBX, as a soluble and neutral form of IBX, is an excellent candidate for this final aromatization step, converting the dihydropyridine (B1217469) intermediate into the stable aromatic pyridine ring.

| Transformation Type | Precursor | Role of PIBX (as IBX equivalent) | Product Class | Ref. |

| Precursor Oxidation | 1,5-Diol | Oxidation of diol to 1,5-dicarbonyl compound | Pyridine Derivative | researchgate.net |

| Oxidative Aromatization | Dihydropyridine Intermediate | Aromatization of the ring | Pyridine Derivative | organic-chemistry.org |

Formation of Other Fused Heterocyclic Systems

The oxidizing power of this compound is instrumental in mediating oxidative cyclization reactions to form a diverse array of fused heterocyclic systems. frontiersin.org By functioning as a soluble equivalent of IBX, PIBX facilitates intramolecular C-H functionalization and C-N or C-O bond formation, leading to the construction of bicyclic and polycyclic scaffolds that are prevalent in pharmaceuticals and natural products. semanticscholar.org

A notable application is the synthesis of α-keto-1,2,4-triazolo[4,3-a]pyridines. This transformation proceeds via an IBX-mediated oxidative cyclization of intermediates formed in situ from arylglyoxals and 2-hydrazinopyridines. The reaction is efficient, demonstrating the capacity of the reagent to construct fused triazole rings onto a pyridine core. semanticscholar.org

Another significant example is the synthesis of quinazolines and their 3,4-dihydro counterparts from o-aminobenzylamines and various aldehydes. The reaction proceeds through a tandem sequence where PIBX (as an IBX equivalent) mediates the cyclization and subsequent oxidation. The degree of oxidation can be controlled by the stoichiometry of the reagent, yielding either the dihydroquinazoline (B8668462) or the fully aromatic quinazoline. semanticscholar.org This methodology highlights the reagent's role in building benzo-fused pyrimidine (B1678525) systems.

The scope of IBX-mediated, and by extension PIBX-mediated, synthesis of fused heterocycles is broad, including the formation of benzimidazoles, benzoxazoles, and various pyrrolo-fused systems through similar oxidative cyclization pathways. frontiersin.orgsemanticscholar.org

| Starting Materials | Reagent System | Fused Heterocycle Formed | Yield | Ref. |

| Arylglyoxals, 2-Hydrazinopyridines | IBX (PIBX equivalent), TEAB | α-Keto-1,2,4-triazolo[4,3-a]pyridines | High | semanticscholar.org |

| o-Aminobenzylamine, Aldehydes | IBX (PIBX equivalent) | Quinolines / 3,4-Dihydroquinazolines | Good-Excellent | semanticscholar.org |

| Primary Aromatic Amines, β-Keto Esters, Aldehydes | IBX, NIS | Imidazo[1,2-a] Fused Bicyclics | Good-Excellent | frontiersin.org |

Attainment of Regioselectivity and Stereoselectivity in Mediated Reactions

The mild and selective nature of this compound is a key advantage in achieving high levels of regioselectivity and stereoselectivity. Unlike more aggressive oxidants, PIBX can operate under neutral conditions and at lower temperatures, which helps in preserving sensitive functional groups and pre-existing stereocenters in complex molecules.

An example of stereoselectivity can be found in synthetic routes toward natural products like strobilurins. In a formal synthesis of strobilurins A and X, an oxidation step mediated by an IBX-type reagent is employed. The research notes that the configuration of the carbon-carbon double bonds within the conjugated aryldiene system is preserved with 95–97% fidelity throughout the transformation sequence. researchgate.net This high level of stereopreservation underscores the utility of mild hypervalent iodine oxidants like PIBX in maintaining the integrity of delicate stereochemical features.

Regioselectivity, or the preference for reaction at one site over another, is also a hallmark of PIBX-mediated reactions. This is clearly demonstrated in the synthesis of quinazolines from o-aminobenzylamines and aldehydes. semanticscholar.org The reaction outcome is selectively directed by the amount of the IBX oxidant used. With one equivalent of the oxidant, the reaction stops at the 3,4-dihydroquinazoline stage. However, using two equivalents drives the reaction forward to produce the fully aromatic quinazoline. This selective control over the oxidation state of the final product is a powerful tool for synthetic chemists.

While extensive studies focusing solely on the stereoselectivity imparted by PIBX are still emerging, its established behavior as a mild oxidant allows chemists to employ it with confidence in contexts where maintaining the stereochemical and regiochemical integrity of the substrate is critical.

Incorporation into Cascade Reactions and Multi-Component Systems

This compound is particularly well-suited for use in cascade (or domino) reactions and multi-component reactions (MCRs), where multiple bonds are formed in a single operation. vulcanchem.com These processes are highly valued for their efficiency and atom economy. The role of PIBX in such sequences is typically to trigger a key transformation or to serve as a terminal oxidant for aromatization.

PIBX facilitates oxidative cyclizations within MCRs. vulcanchem.com For instance, a Mannich-type reaction can be used to assemble a precursor from a primary aromatic amine, a β-keto ester, and an aldehyde. This intermediate can then undergo an intramolecular oxidative annulation mediated by an IBX-type reagent to afford complex imidazo[1,2-a] fused bicyclic systems. frontiersin.org Here, the oxidant is not merely a simple reagent but an enabler of a sophisticated cascade cyclization.

The previously mentioned synthesis of quinazolines is another excellent example of a PIBX-mediated cascade reaction. semanticscholar.org The process involves the initial formation of a tetrahydroquinazoline (B156257) intermediate from o-aminobenzylamine and an aldehyde, which then undergoes a tandem oxidation-cyclization-oxidation sequence to yield the final heterocyclic product without the need to isolate intermediates.

The enhanced solubility and neutral character of PIBX make it a superior choice over IBX for these complex one-pot syntheses, as it is more compatible with a variety of substrates and solvents, minimizing side reactions that can be caused by the acidity or insolubility of IBX. researchgate.net

| Reaction Type | Components | Role of PIBX (as IBX equivalent) | Product | Ref. |

| Cascade Reaction | o-Aminobenzylamine, Aldehyde | Tandem oxidative cyclization | Quinazoline | semanticscholar.org |

| Multi-Component Reaction | Primary Aromatic Amine, β-Keto Ester, Aldehyde | Intramolecular oxidative annulation of MCR adduct | Imidazo[1,2-a] fused heterocycle | frontiersin.org |

Theoretical and Computational Investigations of Pyridinium O Iodoxybenzoate Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tsijournals.comrsc.org It has become a popular tool in chemistry for predicting molecular geometries, electronic properties, and other chemical characteristics. rsc.orgnih.gov In the context of Pyridinium (B92312) o-iodoxybenzoate, DFT calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

While specific DFT studies on the Pyridinium o-iodoxybenzoate salt are not extensively available in the literature, we can infer its geometric and electronic properties by examining its constituent parts: the pyridinium cation and the o-iodoxybenzoate anion. The structure of the parent o-iodoxybenzoic acid (IBX) has been a subject of computational investigation. scispace.comarxiv.org IBX exists in a cyclic tautomeric form, 1-hydroxy-1-oxo-1H-1λ5-benzo[d] scispace.comCurrent time information in Lau, FJ.iodoxol-3-one, which is computationally found to be the most stable isomer. scispace.com The formation of the pyridinium salt involves the transfer of the acidic proton from the hydroxyl group of IBX to the nitrogen atom of pyridine (B92270).

DFT calculations on similar hypervalent iodine compounds reveal a distorted trigonal bipyramidal geometry around the iodine atom. acs.org For the o-iodoxybenzoate anion within PIBX, the iodine atom would be at the center, with the phenyl ring and a lone pair likely occupying the equatorial positions, and the two oxygen atoms in the apical positions. The I=O bond lengths are a key feature of its structure.

Interactive Table: Inferred Geometric Parameters of the o-Iodoxybenzoate Anion based on DFT calculations of related hypervalent iodine compounds.

| Parameter | Predicted Value (Å) | Description |

| I-C(aryl) | ~2.1 | Bond length between iodine and the aryl carbon. |

| I=O | ~1.8 - 1.9 | Bond lengths of the two iodine-oxygen double bonds. |

| I-O(carboxylate) | ~2.2 - 2.4 | Bond length between iodine and the carboxylate oxygen. |

| O-I-O Angle | ~170-178° | Angle between the two apical oxygen atoms. |

Note: These values are estimations based on DFT calculations of o-iodoxybenzoic acid (IBX) and other related hypervalent iodine compounds. Specific experimental or calculated values for this compound may vary.

The electronic structure of PIBX is characterized by the positive charge on the pyridinium ring and the negative charge on the o-iodoxybenzoate anion. The pyridinium cation is an aromatic system with delocalized π-electrons. The o-iodoxybenzoate anion contains a hypervalent iodine atom, which can accept electrons, making it the oxidizing component of the molecule. The electrostatic potential map would show a high positive potential around the pyridinium ring and a negative potential localized on the oxygen atoms of the o-iodoxybenzoate moiety.

Computational Modeling of Reaction Transition States and Energy Landscapes

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates. For the oxidation reactions mediated by PIBX, these models can explain its efficiency and selectivity.

The mechanism of alcohol oxidation by IBX, the parent acid of the anion in PIBX, has been studied computationally. tsijournals.comarxiv.org The reaction is proposed to proceed through a ligand exchange step, where the alcohol displaces the hydroxyl group on the iodine, followed by a rate-determining "hypervalent twist" and subsequent reductive elimination to yield the oxidized product and the reduced iodine(III) species. tsijournals.com

The ligand exchange and subsequent oxidation of phenols by IBX have also been explored using DFT. scispace.com These studies indicate that a less stable isomer of IBX may be the active species in the ligand exchange process. scispace.com The calculated free energy barrier for the ligand exchange between phenol (B47542) and IBX, assisted by a water molecule, was found to be significant. scispace.com

For PIBX, the general mechanistic features are expected to be similar. However, the absence of the acidic proton and the presence of the pyridinium counterion can influence the reaction energetics. The increased solubility of PIBX in various organic solvents compared to IBX suggests that the initial steps of the reaction, which require the dissolution of the oxidant, are facilitated. scispace.com

Interactive Table: Calculated Energy Barriers for Key Steps in the Oxidation of Methanol (B129727) by IBX (as a model for PIBX).

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) | Significance |

| Hypervalent Twist | TS1 | ~15-20 | Often the rate-determining step, involves rotation around the I-aryl bond. arxiv.org |

| Reductive Elimination | TS2 | ~12-17 | The step where the C-H bond is broken and the carbonyl group is formed. arxiv.org |

Note: These values are based on DFT calculations for the oxidation of methanol by IBX at the M06-2X/def2-TZVP level of theory and can vary depending on the substrate and the computational method used. The presence of the pyridinium cation in PIBX may alter these values.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Characterization

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. scripps.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. scripps.edu

In the this compound system, the electronic character is defined by the distinct roles of the cation and the anion.

Pyridinium Cation: The LUMO of the pyridinium cation is relatively low in energy, making it a potential electron acceptor. However, in the context of the salt, its primary role is as a counterion.

o-Iodoxybenzoate Anion: The key to the oxidizing power of PIBX lies in the electronic structure of the o-iodoxybenzoate anion. The LUMO of this anion is expected to be localized on the hypervalent iodine atom and the I-O antibonding orbitals. This low-lying LUMO readily accepts electrons from the HOMO of a substrate, such as an alcohol. The HOMO of the anion would be associated with the oxygen lone pairs and the π-system of the benzene (B151609) ring.

The interaction between the HOMO of the alcohol (primarily the lone pair on the oxygen atom) and the LUMO of the o-iodoxybenzoate anion is the key orbital interaction that initiates the oxidation process. A smaller HOMO-LUMO gap between the substrate and the oxidant generally correlates with a more facile reaction.

Interactive Table: Conceptual Frontier Molecular Orbital Characteristics of this compound.

| Molecular Component | Orbital | Energy Level | Primary Location | Role in Reactivity |

| o-Iodoxybenzoate Anion | LUMO | Low | Iodine and I-O σ* orbitals | Electron Acceptor (Oxidant) |

| o-Iodoxybenzoate Anion | HOMO | High | Oxygen lone pairs, phenyl π-system | Electron Donor (less significant) |

| Pyridinium Cation | LUMO | Low | Pyridine π* system | Potential Electron Acceptor |

| Pyridinium Cation | HOMO | Very Low | Pyridine π system | Poor Electron Donor |

The electronic structure can also be characterized by analyzing the natural bond orbitals (NBO) and the distribution of atomic charges. NBO analysis for related hypervalent iodine compounds shows a significant positive charge on the iodine atom, confirming its electrophilic nature. The oxygen atoms bear a substantial negative charge. This charge distribution is consistent with the role of the iodine center as the primary site of oxidative reactivity.

Prediction of Reactivity Patterns and Design of Modified Reagents

A significant advantage of computational chemistry is its ability to predict how modifications to a molecule's structure will affect its reactivity. nih.govpurdue.edu This predictive power is invaluable for the rational design of new reagents with tailored properties.

For this compound, computational studies can explore the effects of substituents on both the pyridinium and the o-iodoxybenzoate moieties.

Modifications to the o-Iodoxybenzoate Ring: This is the more direct way to tune the reactivity of the oxidant. Computational studies on substituted IBX derivatives have shown that steric and electronic factors play a crucial role. tsijournals.com For example, introducing a bulky group at the ortho position to the iodine can accelerate the reaction by promoting the rate-determining "hypervalent twist." tsijournals.com Electron-withdrawing groups on the benzene ring of the o-iodoxybenzoate anion are predicted to increase the electrophilicity of the iodine center, making it a stronger oxidant. Conversely, electron-donating groups would decrease its oxidizing power.

Interactive Table: Predicted Effects of Substituents on the Reactivity of this compound.

| Modification | Predicted Effect on Reactivity | Rationale |

| Electron-withdrawing group on the o-iodoxybenzoate ring | Increased | Lowers the LUMO energy of the anion, making it a stronger oxidant. |

| Electron-donating group on the o-iodoxybenzoate ring | Decreased | Raises the LUMO energy of the anion, making it a weaker oxidant. |

| Bulky ortho-substituent on the o-iodoxybenzoate ring | Increased | Steric hindrance can favor the "hypervalent twist," which is often rate-limiting. tsijournals.com |

| Electron-withdrawing group on the pyridinium ring | Minimal direct effect | Primarily influences solubility and crystal packing. |

These computational predictions provide a roadmap for synthetic chemists to design and create novel PIBX analogues with enhanced stability, solubility, and oxidizing power for specific applications. The synergy between theoretical predictions and experimental validation is key to advancing the field of hypervalent iodine chemistry.

Advanced Spectroscopic Analysis in Pyridinium O Iodoxybenzoate Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the real-time monitoring of reactions involving Pyridinium (B92312) o-iodoxybenzoate and for the structural elucidation of its derivatives and reaction products. Both ¹H and ¹³C NMR provide detailed information on the molecular framework.

In the context of reaction monitoring, changes in the NMR spectrum over time offer a direct window into the consumption of reactants and the formation of products. For instance, in an oxidation reaction where an alcohol is converted to a carbonyl compound by Pyridinium o-iodoxybenzoate, the disappearance of the alcohol's characteristic α-proton signal and the appearance of aldehydic or ketonic proton signals can be quantitatively tracked. researchgate.net The pyridinium and o-iodoxybenzoate moieties also exhibit characteristic signals that can be monitored. The protons on the pyridinium ring are typically observed in the aromatic region, often at significant downfield shifts due to the electron-withdrawing nature of the positively charged nitrogen. nih.govnih.gov

Structural correlation using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning protons and carbons, especially in complex reaction mixtures or for the characterization of novel products. nih.gov For this compound itself, the expected ¹H NMR signals would include those for the pyridinium protons and the aromatic protons of the o-iodoxybenzoate ring. The chemical shifts of the pyridinium protons are sensitive to their electronic environment and the nature of the counter-ion. mdpi.com Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbons of both the pyridinium and the benzoate (B1203000) portions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridinium and o-Iodoxybenzoate Moieties.

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinium | H-2, H-6 (ortho) | 8.8 - 9.2 | ~145 |

| H-3, H-5 (meta) | 8.0 - 8.3 | ~128 | |

| H-4 (para) | 8.5 - 8.7 | ~148 | |

| o-Iodoxybenzoate | Aromatic H | 7.8 - 8.2 | 125 - 150 |

| Carbonyl C | - | ~165 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific reaction conditions. The data is compiled from typical values for pyridinium salts and o-iodoxybenzoic acid (IBX). nih.govrsc.org

Vibrational Spectroscopy (IR and Raman) for Characterization of Reaction Intermediates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly effective for the characterization of transient species and intermediates in reactions involving this compound. These methods probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

In-situ IR spectroscopy, in particular, allows for the direct observation of reaction progress inside a reaction vessel. baranlab.org For oxidations utilizing this compound, the most prominent changes observed would be in the carbonyl stretching region (around 1600-1800 cm⁻¹). The disappearance of the O-H stretch of an alcohol reactant (around 3200-3600 cm⁻¹) and the concurrent appearance of a strong C=O stretch from the aldehyde or ketone product (typically 1680-1740 cm⁻¹) are clear indicators of reaction progression. nih.gov

The this compound reagent itself has characteristic vibrational bands. The pyridinium ring exhibits several bands in the 1400-1650 cm⁻¹ region. rsc.org The o-iodoxybenzoate moiety is characterized by strong absorptions corresponding to the carboxylate group and the I=O bonds of the hypervalent iodine center. The asymmetric and symmetric stretches of the carboxylate are typically found around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The I=O stretching vibrations of hypervalent iodine compounds are also found in the fingerprint region, often between 700 and 800 cm⁻¹. mdpi.com

Raman spectroscopy can be a complementary technique, especially for aqueous reaction media where water's strong IR absorption can be problematic. It is particularly sensitive to non-polar bonds and can provide information on the skeletal vibrations of the aromatic rings.

Table 2: Key IR Absorption Frequencies for Functional Groups Relevant to this compound Chemistry.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C=O (ketone) | Stretching | 1705 - 1725 |

| C=O (aldehyde) | Stretching | 1720 - 1740 |

| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |

| C=C, C=N (aromatic) | Stretching | 1400 - 1650 |

| I=O (hypervalent iodine) | Stretching | 700 - 800 |

Note: These are general frequency ranges and can be influenced by the molecular environment and physical state. Data is based on established IR correlation charts and literature on hypervalent iodine compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy probes the electronic transitions within a molecule and is a powerful tool for studying the kinetics of reactions involving this compound. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. rsc.org

The UV-Vis spectrum of this compound would be expected to show absorptions arising from the π → π* transitions of the aromatic pyridinium and benzoate rings. Pyridine (B92270) itself typically shows a strong absorption around 256 nm. organic-chemistry.org The o-iodoxybenzoate portion would also contribute to the UV absorption profile.

In a reaction setting, UV-Vis spectroscopy can be used to monitor the reaction rate by following the change in absorbance at a specific wavelength corresponding to a reactant or product. For example, if a product of an oxidation reaction is a conjugated enone, its formation can be tracked by the appearance of a new absorption band at a longer wavelength. By measuring the absorbance at fixed time intervals, the reaction kinetics can be determined, including the reaction order and rate constant. nih.gov

The formation of charge-transfer complexes between the hypervalent iodine reagent and the substrate can sometimes be detected by the appearance of a new, often broad, absorption band in the UV-Vis spectrum. acs.org This can provide valuable mechanistic insights.

Table 3: Illustrative Electronic Transitions and Their Typical Wavelengths.

| Molecule/Moiety | Electronic Transition | Typical λmax (nm) |

| Pyridine | π → π | ~256 |

| Aromatic Systems | π → π | 200 - 300 |

| α,β-Unsaturated Carbonyls | π → π | 210 - 250 |

| n → π | 300 - 350 |

Note: The exact λmax values are solvent-dependent. This table presents representative data for the types of chromophores involved in reactions with this compound. organic-chemistry.org

Mass Spectrometry for Identification of Transient Species and Complex Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for identifying reaction intermediates, characterizing products, and elucidating fragmentation pathways in the study of this compound chemistry. Electrospray ionization (ESI) is a soft ionization technique commonly employed for analyzing such compounds, as it can transfer ions from solution into the gas phase with minimal fragmentation. researchgate.net

In the analysis of a reaction mixture, ESI-MS can detect the molecular ions of the starting materials, products, and any stable intermediates. For this compound, one would expect to observe an ion corresponding to the pyridinium cation and potentially adducts with the o-iodoxybenzoate anion or other species in solution.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In an MS/MS experiment, a specific ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a fragmentation pattern that can be pieced together to deduce the structure of the parent ion. This technique is invaluable for identifying unknown products or transient intermediates that cannot be isolated. For instance, the fragmentation of a product molecule can confirm the addition of an oxygen atom or the loss of a specific functional group during an oxidation reaction. Studies on related pyridinium compounds have shown characteristic fragmentation patterns that aid in their identification. rsc.org

Table 4: Hypothetical Mass Spectrometry Data for this compound and a Reaction Product.

| Compound/Ion | Ionization Mode | Expected m/z | Potential Key Fragments (in MS/MS) |

| Pyridinium cation | ESI+ | 79.05 | Not applicable (primary ion) |

| o-Iodoxybenzoate anion | ESI- | 278.93 | Loss of O, CO₂, I |

| Product of alcohol oxidation | ESI+ | [M+H]⁺ or [M+Na]⁺ | Loss of H₂O, alkyl groups |

| Reaction Intermediate (e.g., substrate-reagent adduct) | ESI+ or ESI- | Varies | Loss of pyridine, H₂O, CO₂ |

Note: The m/z values are calculated based on the most common isotopes. The fragmentation patterns are predictive and would need to be confirmed experimentally.

Green Chemistry and Sustainable Methodologies Utilizing Pyridinium O Iodoxybenzoate

Development of Solvent-Free and Reduced-Solvent Reaction Protocols

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research into hypervalent iodine reagents has increasingly explored reactions in alternative media or under solvent-free conditions. nsf.gov Pyridinium (B92312) o-iodoxybenzoate offers distinct advantages over IBX due to its improved solubility profile. While IBX oxidations are often conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), its low solubility can be a practical issue. researchgate.netresearchgate.net

PIBX, being a salt, demonstrates enhanced solubility in certain solvents, which can lead to faster and more efficient reactions. For instance, it provides a higher oxidation rate in tetrahydrofuran (B95107) (THF) compared to IBX, owing to its better solubility. researchgate.netresearchgate.net In solvents like DMSO and dimethylformamide (DMF), PIBX behaves as an equivalent to IBX, effectively oxidizing alcohols to aldehydes and ketones. researchgate.netresearchgate.net The use of DMF can be particularly advantageous for simplifying product isolation due to its higher volatility compared to DMSO. researchgate.net

The broader field of IBX chemistry has demonstrated viability in environmentally benign solvents such as water, often facilitated by additives like β-cyclodextrin to enhance substrate interaction. organic-chemistry.org Furthermore, oxidations have been successfully carried out in recyclable ionic liquids, where the recovery of the byproduct, o-iodosobenzoic acid (IBA), is simplified. researchgate.net These advancements provide a strong precedent for the application of PIBX in similar reduced-solvent systems.

| Reagent/System | Solvent | Key Findings | Reference(s) |

| PIBX | THF | Higher oxidation rate than IBX due to better solubility. | researchgate.net, researchgate.net |

| PIBX | DMSO, DMF | Acts as a convenient and safer equivalent to IBX for alcohol oxidation. | researchgate.net, researchgate.net |

| IBX | Ionic Liquids | Faster oxidation rates compared to conventional solvents; simple recovery of byproduct. | researchgate.net |

| IBX | Water/Acetone with β-cyclodextrin | Efficient oxidation of various alcohols at room temperature. | organic-chemistry.org |

| Polymer-Supported IBX | Solvent-Free | Allows for reactions under solvent-free conditions with easy reagent separation. | nsf.gov |

Strategies for Recyclability and Reusability of Pyridinium o-Iodoxybenzoate

A significant drawback of using hypervalent iodine reagents stoichiometrically is the generation of a reduced iodoarene byproduct that must be separated from the reaction mixture. nsf.gov To enhance the sustainability of these processes, strategies for the recovery and reuse of the iodine-containing component are crucial.

For reactions involving PIBX, the reduced byproduct is pyridinium o-iodobenzoate. The development of recyclable hypervalent iodine reagents typically involves immobilizing the iodine core on a solid support, such as a polymer, or attaching it to an ionic liquid tag. nsf.govnsf.govorganic-chemistry.orgresearchgate.net This approach allows the reduced form of the reagent to be easily separated from the product mixture by simple filtration and then re-oxidized to the active hypervalent state for subsequent use. nsf.gov

While specific protocols for the direct recycling of PIBX are not extensively documented, the principles established for other IBX-based systems are directly applicable. An efficient procedure would involve:

Reaction: Oxidation of the substrate using PIBX.

Separation: Isolation of the pyridinium o-iodobenzoate byproduct from the desired product. This remains a challenge in homogeneous reactions.

Re-oxidation: Conversion of the recovered pyridinium o-iodobenzoate back to PIBX using a suitable terminal oxidant.

The development of polymer-supported or other heterogenized forms of PIBX would represent a significant step toward a fully recyclable and sustainable oxidation system.

Catalytic Cycles and Stoichiometric Reductions in Sustainable Synthesis

The most effective strategy for mitigating the waste associated with hypervalent iodine reagents is to use them in catalytic amounts. This is achieved by employing a stoichiometric terminal oxidant to continuously regenerate the active hypervalent iodine(V) species from its reduced iodine(I) form in situ. nsf.govchem-station.com

For IBX and its derivatives, Oxone (potassium peroxymonosulfate) is a commonly used and environmentally benign co-oxidant. organic-chemistry.org A catalytic cycle using PIBX can be proposed where a substoichiometric amount of the reagent initiates the oxidation of a substrate (the stoichiometric reductant). The resulting pyridinium o-iodobenzoate is then re-oxidized back to PIBX by Oxone, allowing the cycle to continue until the substrate is fully consumed. researchgate.netorganic-chemistry.orgresearchgate.net

Proposed Catalytic Cycle for PIBX Oxidation:

Oxidation of Substrate: PIBX oxidizes the substrate (e.g., an alcohol), yielding the product (e.g., an aldehyde or ketone) and the reduced byproduct, pyridinium o-iodobenzoate.

Regeneration of Oxidant: The terminal oxidant, Oxone, re-oxidizes the pyridinium o-iodobenzoate back to the active PIBX.

Turnover: The regenerated PIBX oxidizes another molecule of the substrate, continuing the catalytic process.

This approach dramatically reduces the amount of iodine-based reagent required, aligning with the green chemistry principle of catalysis over stoichiometric reagents. nsf.gov

Evaluation of Atom Economy and Waste Minimization in this compound Chemistry

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Stoichiometric reactions involving hypervalent iodine reagents often suffer from poor atom economy due to the high molecular weight of the iodoarene byproduct. nsf.gov

For example, in the stoichiometric oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using this compound, the reaction is:

C₇H₈O + C₁₁H₈INO₄ → C₇H₆O + C₁₁H₈INO₃

The atom economy for this transformation is calculated as follows:

Mass of Desired Product (Benzaldehyde, C₇H₆O): 106.12 g/mol

Mass of Reactants (Benzyl Alcohol + PIBX): 108.14 g/mol + 357.11 g/mol = 465.25 g/mol

Atom Economy: (106.12 / 465.25) * 100% = 22.8%

This low value highlights that over 77% of the reactant mass is converted into byproducts, primarily the reduced pyridinium o-iodobenzoate.

| Parameter | Value |

| Molecular Weight of Benzaldehyde | 106.12 g/mol |

| Molecular Weight of Benzyl Alcohol | 108.14 g/mol |

| Molecular Weight of PIBX | 357.11 g/mol |

| Calculated Atom Economy | 22.8% |

Emerging Research Directions and Future Perspectives for Pyridinium O Iodoxybenzoate Chemistry

Design and Synthesis of Novel Pyridinium (B92312) o-Iodoxybenzoate Analogues with Tailored Reactivity

The performance of IBX is often hampered by its poor solubility in common organic solvents, a challenge that necessitates the use of polar aprotic solvents like DMSO. tsijournals.comwikipedia.orgyoutube.com The formation of pyridinium o-iodoxybenzoate is a key strategy to address this limitation. The design and synthesis of novel analogues focus on modifying both the pyridine (B92270) ring and the iodoxylactone core to fine-tune the reagent's physical properties and chemical reactivity.

Moreover, the development of recyclable and polymer-supported versions of this compound is a significant area of interest. nsf.govresearchgate.net Attaching the pyridinium moiety to a solid support, such as polystyrene or silica (B1680970) gel, could facilitate easier purification protocols, as the spent reagent could be removed by simple filtration. This approach not only simplifies the reaction workup but also aligns with the principles of green chemistry by enabling the potential for reagent recycling.

Table 1: Potential Modifications for this compound Analogues

| Modification Site | Type of Substituent | Potential Effect on Reactivity/Properties |

| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Increased solubility, potential modulation of redox potential |

| Pyridine Ring | Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Enhanced oxidizing strength, altered reaction kinetics |

| Pyridine Ring | Bulky groups (e.g., -tBu, -Ph) | Increased steric hindrance, potential for enhanced regioselectivity |

| Pyridine Ring | Polymer support | Facilitated purification, potential for recyclability |

| Iodoxybenzoate Core | Substituents on the benzene (B151609) ring | Fine-tuning of the redox potential and steric environment |

Exploration of Unprecedented Reaction Classes and Expanded Substrate Scope

While IBX is well-known for a wide range of transformations, including the oxidation of alcohols, dehydrogenation of carbonyl compounds, and oxidative cyclizations, the introduction of a pyridinium counterion opens the door to new reaction pathways and an expanded range of compatible substrates. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov The pyridinium ion can act as more than just a phase-transfer agent; it can actively participate in the reaction mechanism or modulate the reactivity of the hypervalent iodine center.

One emerging area is the exploration of asymmetric oxidations. By employing chiral, non-racemic pyridinium cations, it may be possible to induce enantioselectivity in reactions such as the oxidation of prochiral sulfides to sulfoxides or the kinetic resolution of racemic alcohols. The development of such catalytic systems would be a significant advancement in hypervalent iodine chemistry.

Furthermore, the modified solubility and reactivity of this compound could allow for the efficient oxidation of previously challenging substrates. This includes complex, multifunctional molecules with sensitive functional groups that might not be compatible with standard IBX/DMSO conditions. For example, the addition of pyridine has been observed to decrease the rate of IBX-mediated dehydrogenation, suggesting that pyridinium-based reagents could offer a milder and more selective alternative for certain transformations. baranlab.org Research will focus on systematically mapping the substrate scope of these new analogues against a diverse range of functional groups to identify unique reactivity profiles. nih.govacs.org

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govpharmablock.com A major obstacle to the use of IBX in flow systems is its insolubility. tsijournals.com The development of soluble this compound analogues or polymer-supported versions is crucial for overcoming this challenge.

Future efforts will likely involve the design of packed-bed reactors containing immobilized this compound on a solid support. This setup would allow for a continuous stream of the substrate to pass through the reactor, with the product emerging in the eluent, free from the oxidizing agent and its byproducts. This approach would streamline the synthesis and purification process significantly. The successful use of other hypervalent iodine reagents in flow synthesis, such as in the preparation of ibuprofen, demonstrates the feasibility of this strategy. nih.gov

The integration into continuous processing will also require a detailed understanding of the reaction kinetics and stability of the this compound reagents under flow conditions. Optimization studies, potentially aided by automated systems, will be necessary to determine the ideal residence times, temperatures, and solvent systems for various transformations. researchgate.net

Application in the Total Synthesis of Complex Natural Products and Pharmaceuticals

The utility of a synthetic method is ultimately demonstrated by its application in the construction of complex and biologically active molecules. IBX has been instrumental in numerous total syntheses, enabling key oxidative transformations under mild conditions. nih.govresearchgate.net For example, it has been used in the synthesis of natural products like eudistomin U. nih.gov

The next generation of this compound reagents is expected to play an even more significant role in this area. Their potentially enhanced selectivity, milder reaction conditions, and simplified workup procedures make them highly attractive for use in late-stage functionalizations of complex intermediates. The ability to perform selective oxidations without affecting other sensitive functional groups is paramount in the final steps of a total synthesis.

Future research will see the application of these novel reagents in the synthesis of a wide array of natural products and pharmaceutical targets. Success in these endeavors will not only showcase the power of the methodology but also drive further innovation in the design of even more sophisticated and tailored hypervalent iodine reagents.

Computational-Guided Rational Design of Enhanced this compound Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights and guiding the rational design of new catalysts and reagents. Computational studies have already been applied to understand the mechanism of alcohol oxidation by IBX and the interaction of pyridine with other hypervalent iodine compounds. wikipedia.orgacs.org

This approach will be increasingly applied to the design of enhanced this compound systems. Density Functional Theory (DFT) calculations can be used to model the structure of different analogues and to understand how the electronic and steric properties of the pyridinium cation influence the geometry and reactivity of the iodine(V) center. These calculations can predict redox potentials, activation barriers for various reactions, and the stability of reaction intermediates.

By correlating computational predictions with experimental results, a deeper understanding of the structure-activity relationships can be developed. This knowledge will enable the rational, in silico design of new this compound reagents with specific, tailored properties for a desired chemical transformation, thereby accelerating the discovery of new and improved synthetic methods.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.